N-[4-(allyloxy)phenyl]propanamide
Description
N-[4-(allyloxy)phenyl]propanamide is a propanamide derivative featuring an allyloxy group attached to the para position of the phenyl ring. This structural motif is significant in medicinal chemistry, as allyloxy groups can confer unique reactivity and binding properties. The allyloxy group may enhance lipophilicity or participate in covalent interactions, influencing pharmacokinetic or pharmacodynamic profiles.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25g/mol |
IUPAC Name |
N-(4-prop-2-enoxyphenyl)propanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-9-15-11-7-5-10(6-8-11)13-12(14)4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) |
InChI Key |
LLQLXYTWKYYWJK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC=C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare N-[4-(allyloxy)phenyl]propanamide with structurally related propanamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Propanamides with Heterocyclic Substituents
- Example: N-{4-[(1H-benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide () Key Features: Incorporates benzotriazole and thiophene moieties. Biological Activity: Demonstrated interactions with MERS-CoV protease, including hydrogen bonds (GLY143, THR25) and pi-alkyl interactions (HIS41, CYS145) .
Propanamides with Sulfonamido Groups
- Examples: 3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 7, ) N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide () Physicochemical Properties: LogP = 4.05, PSA = 92.34 (). These values indicate moderate lipophilicity and high polarity due to sulfonyl and amide groups. Synthesis: Sulfonamido derivatives are synthesized via multi-step routes involving nucleophilic substitutions (). Yields range from 27% (Compound 7) to 36% (Compound 8) . However, sulfonamides exhibit higher yields in synthesis.
Propanamides with Trifluoromethyl Groups
- Examples: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 9, ) N-[4-amino-3-(trifluoromethyl)phenyl]-2-(cyclopropylmethoxy)propanamide () Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity (e.g., XlogP ≈ 3.5–4.0). Biological Relevance: Trifluoromethyl groups are common in CNS-targeting drugs ().
Propanamides with Boronate Esters
- Example: N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide () Structure: Contains a boronate ester for protease inhibition or Suzuki coupling applications. Molecular Formula: C15H22BNO3; Molar Mass = 275.15 g/mol.
Propanamides with Aromatic/Alkyl Substituents
- Examples: 2-[(4-aminophenyl)methoxy]-N-phenylpropanamide (): PSA ≈ 70–80 due to amino and methoxy groups. (S)-3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide (): Polar substituents enhance solubility. Comparison: The allyloxy group in the target compound balances lipophilicity (predicted LogP ~2.5–3.0) and moderate polarity, making it suitable for diverse applications.
Data Table: Comparative Analysis of Propanamide Derivatives
*Predicted values based on structural analogs.
Key Findings and Implications
Synthetic Accessibility : Allyloxy-substituted propanamides may offer simpler synthesis (e.g., nucleophilic substitution) compared to sulfonamides or heterocyclic analogs, though yields are underreported.
Physicochemical Properties : The allyloxy group provides moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.
The allyloxy group’s reactivity could enable prodrug strategies or covalent targeting.
Safety Profile : Unlike boronate esters or trifluoromethyl groups, allyloxy derivatives may have fewer toxicity concerns, as seen in pharmaceutical intermediates ().
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